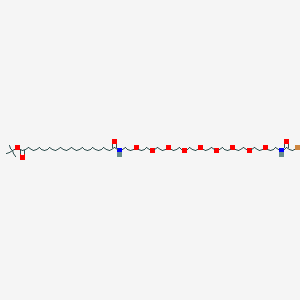
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester is a compound that serves as a polyethylene glycol (PEG) linker. It contains a bromide group and a t-butyl protected carboxyl group. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule.
Carbamoylation: The ethylcarbamoyl group is introduced via carbamoylation reactions.
Protection: The carboxyl group is protected using t-butyl groups to prevent unwanted reactions during subsequent steps
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound makes it highly reactive in nucleophilic substitution reactions.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve mild to moderate temperatures and solvents like dichloromethane or tetrahydrofuran.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid are employed for deprotection
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Carboxyl Compound: The deprotection reaction yields the free carboxyl compound
Scientific Research Applications
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: The compound is employed in bioconjugation techniques to link biomolecules for various assays and studies.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: The compound finds applications in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester involves its role as a linker molecule. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The t-butyl protected carboxyl group can be deprotected to yield a free carboxyl group, which can further participate in chemical reactions. These properties make it a versatile tool in chemical synthesis and bioconjugation .
Comparison with Similar Compounds
- 17-(Bromoacetamido-PEG3-ethylcarbamoyl)heptadecanoic t-butyl ester
- 17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester
- 17-(Bromoacetamido-PEG9-ethylcarbamoyl)nonanoic t-butyl ester
Comparison:
- PEG Chain Length: The primary difference between these compounds lies in the length of the PEG chain. The PEG9 variant has a longer chain compared to PEG3 and PEG6, which can influence its solubility and reactivity.
- Functional Groups: All these compounds contain a bromide group and a t-butyl protected carboxyl group, making them suitable for similar types of reactions.
- Applications: While the core applications remain similar, the choice of PEG chain length can be tailored to specific needs in chemical synthesis and bioconjugation .
Properties
Molecular Formula |
C44H85BrN2O13 |
|---|---|
Molecular Weight |
930.1 g/mol |
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
InChI |
InChI=1S/C44H85BrN2O13/c1-44(2,3)60-43(50)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-41(48)46-20-22-51-24-26-53-28-30-55-32-34-57-36-38-59-39-37-58-35-33-56-31-29-54-27-25-52-23-21-47-42(49)40-45/h4-40H2,1-3H3,(H,46,48)(H,47,49) |
InChI Key |
NOKXBAZLIQQFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















